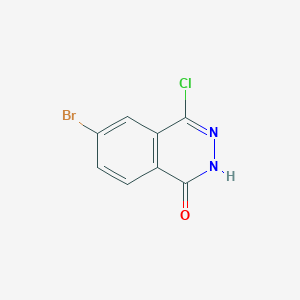

6-Bromo-4-chlorophthalazin-1(2H)-one

Description

Contextualization within Halogenated Phthalazinone Chemistry

The chemical reactivity and synthetic utility of 6-Bromo-4-chlorophthalazin-1(2H)-one are largely defined by its halogen substituents. In the field of halogenated phthalazinone chemistry, the type and position of the halogen atom on the scaffold dictate its potential for subsequent chemical modifications. The chlorine atom at the 4-position of the pyridazinone ring is particularly significant. This position is analogous to the reactive halogen in 4-halogenoquinolines, making it susceptible to nucleophilic substitution. nih.gov This allows for the introduction of various functional groups, such as amines, to create libraries of novel compounds. beilstein-journals.org

Simultaneously, the bromine atom attached to the 6-position on the fused benzene (B151609) ring offers another strategic point for functionalization. This aryl bromide can participate in a range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The presence of these two distinct halogen atoms with different reactivities allows for selective and sequential modifications, positioning the molecule as a key intermediate for building complex molecular architectures.

Significance of the Phthalazinone Scaffold in Contemporary Drug Discovery and Chemical Biology

The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is due to its recurring presence in molecules that exhibit a wide spectrum of pharmacological activities. nih.govresearchgate.net The rigid, bicyclic structure of the phthalazinone system provides a stable framework that can be readily functionalized to interact with various biological targets, including enzymes and receptors. daneshyari.com

Phthalazinone derivatives have been successfully developed as potent inhibitors of several key enzymes involved in disease pathology. A prominent example is their role as Poly(ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a significant class of anticancer agents. osf.io Furthermore, modifications of the phthalazinone scaffold have yielded inhibitors of other critical targets in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora kinases. researchgate.netnih.gov

The biological versatility of this scaffold is not limited to oncology. researchgate.net Extensive research has demonstrated that phthalazinone-based compounds possess a broad range of therapeutic properties, making them attractive candidates for drug development in numerous fields. nih.govdaneshyari.com

| Pharmacological Activity | Biological Target/Application |

|---|---|

| Anticancer | PARP inhibitors, VEGFR-2 inhibitors, Aurora kinase inhibitors osf.ioresearchgate.net |

| Anti-inflammatory | COX-2 inhibitors researchgate.net |

| Antihypertensive | Vasorelaxant properties osf.io |

| Antimicrobial | Antibacterial and antifungal agents osf.io |

| Antidiabetic | Aldose reductase inhibitors nih.gov |

| Antihistaminic | Histamine (B1213489) H1 receptor antagonists osf.io |

| Antithrombotic | Platelet aggregation inhibitors researchgate.net |

Research Aims and Scope of the Academic Review

This academic review aims to provide a focused analysis of the chemical compound 6-Bromo-4-chlorophthalazin-1(2H)-one. The primary objective is to detail its chemical identity and contextualize its significance within the broader field of halogenated heterocyclic chemistry. Furthermore, this review will underscore the importance of the core phthalazinone scaffold as a pharmacophore in modern drug discovery and chemical biology. By examining the synthetic potential endowed by its specific halogenation pattern and the proven biological relevance of its parent scaffold, this article serves to highlight the compound's value as a strategic starting material for the development of novel, high-value chemical entities for future research.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)7(10)11-12-8(5)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCOUBLATCMSGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NNC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Profiles of 6 Bromo 4 Chlorophthalazin 1 2h One and Its Analogues in Preclinical Research

Enzyme Inhibition Studies

The phthalazinone core has been extensively utilized in the design of inhibitors for several critical enzyme families. The specific substitutions on the phthalazinone ring system significantly influence the potency and selectivity of these inhibitors.

The phthalazin-1(2H)-one moiety is the foundational chemical scaffold for Olaparib, the first clinically approved Poly(ADP-ribose) Polymerase (PARP) inhibitor. jst.go.jpresearchgate.net PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair. jst.go.jp Inhibition of these enzymes has become a significant strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. jst.go.jp

Inspired by Olaparib, numerous studies have focused on designing and synthesizing novel phthalazinone derivatives as PARP-1 inhibitors. nih.govnih.govtandfonline.com Research has shown that the inhibitory activities of these derivatives are closely related to the types of substituents and the length of the alkyl chains connecting to aromatic rings. jst.go.jpnih.gov In several instances, newly synthesized analogues have demonstrated inhibitory potency exceeding that of the parent compound, Olaparib. tandfonline.com For example, a series of novel phthalazinone derivatives produced compounds B1 and B16, which displayed more potent PARP-1 inhibitory activities than olaparib. tandfonline.com Another study identified compound DLC-1-6, which exhibited remarkable potency with an IC50 value of less than 0.2 nM against the PARP-1 enzyme. nih.gov

| Compound | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Olaparib | PARP-1 | 5 nM | jst.go.jp |

| Olaparib | PARP-2 | 1 nM | jst.go.jp |

| Compound B16 | PARP-1 | 7.8 nM | tandfonline.com |

| Compound DLC-1-6 | PARP-1 | <0.2 nM | nih.gov |

| Compound DLC-49 | PARP-1 | 0.53 nM | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. ajchem-b.com Consequently, inhibiting VEGFR2 tyrosine kinase activity is a well-established anti-cancer strategy. Phthalazine (B143731) and phthalazinone derivatives have been identified as potent inhibitors of VEGFR2. nih.govlongdom.org

Numerous novel phthalazinone-based compounds have been synthesized and evaluated for their VEGFR2 inhibitory and anti-proliferative activities. nih.govnih.gov For instance, a series of phthalazine derivatives were tested for their inhibitory activity against VEGFR-2, with compounds 2g and 4a emerging as the most potent, exhibiting IC50 values of 0.148 and 0.196 µM, respectively. nih.gov In another study, phthalazinone derivatives 7c and 8b showed promising cytotoxicity against the HCT-116 cancer cell line, with molecular docking studies suggesting that their mode of action involves binding to the VEGFR2 protein. nih.govscilit.com

| Compound | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 2g | VEGFR-2 | 0.148 µM | nih.gov |

| Compound 4a | VEGFR-2 | 0.196 µM | nih.gov |

| Compound 5b | VEGFR-2 | 0.331 µM | nih.gov |

| Compound 3a | VEGFR-2 | 0.375 µM | nih.gov |

Aldose reductase is an enzyme of the aldo-keto reductase superfamily that plays a role in the polyol pathway. Under hyperglycemic conditions, this pathway is implicated in the development of diabetic complications. Phthalazinone derivatives have been developed as inhibitors of aldose reductase. researchgate.net A notable example is Zopolrestat, a phthalazinone derivative that inhibits aldose reductase and has undergone clinical trials for its potential in preventing diabetic complications such as retinopathy, neuropathy, and cataract formation. nih.gov

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The phthalazinone scaffold has been investigated for its ability to inhibit these enzymes. researchgate.net For example, the phthalazine derivative MY5445 has been identified as a selective inhibitor of cGMP-inhibited phosphodiesterase. nih.gov Furthermore, research into novel phthalazinone PDE inhibitors has demonstrated their potential as antiparasitic agents, with several compounds showing potent activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease, by increasing intracellular cAMP levels. nih.gov Related chemical structures, such as quinazoledione-phthalimide derivatives, have also been disclosed as inhibitors of phosphodiesterase type 5 (PDE5). bioworld.com

The versatility of the phthalazinone scaffold has led to its investigation against a variety of other enzymatic targets.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key objective for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov A series of novel 4-Aryl-2(1H)-phthalazinone derivatives were synthesized and evaluated, with several compounds demonstrating potent and selective COX-2 inhibitory activity comparable to the standard drug celecoxib. nih.gov

5-Lipoxygenase (LOX-5): 5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Phthalazinone derivatives have been explored as potential LOX-5 inhibitors. osf.iopharmascitech.com One study involved the design of phthalazinone derivatives incorporating a methanesulfonyl group, a pharmacophore present in COX-2 inhibitors. Compound 36 from this series was identified as the most active, with an IC50 value of 6.2 µM against 5-LOX. nih.gov

Acetohydroxyacid Synthase (AHAS): In a novel application, phthalazinone derivatives have been developed as inhibitors of acetohydroxyacid synthase (AHAS). nih.gov This enzyme is essential for the biosynthesis of branched-chain amino acids in plants and microorganisms, making it an attractive target for herbicides. researchgate.net A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives showed good enzyme inhibition activity, representing the first report of methylphthalazin-1-one derivatives as AHAS inhibitors. nih.gov

| Compound Class/Example | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 4-Aryl-2(1H)-phthalazinones (e.g., Compounds 4, 5, 8b) | COX-2 | Potent and selective inhibition compared to celecoxib. | nih.gov |

| Phthalazinone with methanesulfonyl group (Compound 36) | 5-LOX | IC50 = 6.2 µM. | nih.gov |

| 2-substituted-4-methylphthalazin-1-ones | AHAS | Novel class of inhibitors with good herbicidal activity. | nih.gov |

Receptor Modulation and Ligand Binding Investigations

Beyond enzyme inhibition, the phthalazinone structure has served as a scaffold for designing ligands that modulate the activity of various cell surface receptors, particularly G protein-coupled receptors (GPCRs).

Research has demonstrated that certain phthalazinone derivatives can act as antagonists for histamine (B1213489) and adrenergic receptors. A series of potent phthalazinone-based compounds were identified as bivalent antagonists for both the H1 and H3 histamine receptors, suggesting their potential for treating allergic rhinitis. osf.io

Furthermore, novel 4-(4-bromophenyl)phthalazine derivatives linked to N-substituted piperazines have been designed and synthesized as promising α-adrenoceptor antagonists. cu.edu.eg Molecular modeling and in vitro testing confirmed that these compounds could effectively block α-adrenoceptors, with some analogues showing significant activity. cu.edu.eg The wide-ranging biological activities of phthalazinone derivatives also include modulation of dopamine (B1211576), serotonin (B10506), and adenosine receptors, highlighting the broad applicability of this chemical core in neuroscience and cardiovascular research. researchgate.net

G Protein-Coupled Receptor (GPCR) Interactions

Phthalazinone derivatives have been developed as ligands for various G protein-coupled receptors (GPCRs). researchgate.net However, specific research detailing the interaction of 6-Bromo-4-chlorophthalazin-1(2H)-one with these receptors is not extensively documented in publicly available literature. The following sections discuss the activity of analogous compounds.

Adrenoceptors (e.g., α1-AR)

Certain analogues of 6-Bromo-4-chlorophthalazin-1(2H)-one have been investigated for their effects on adrenoceptors. For instance, a series of novel 4-(4-bromophenyl)phthalazine derivatives were designed and synthesized as promising α-adrenoceptor antagonists. cu.edu.egnih.gov These compounds, which share the brominated phenyl and phthalazine core structure, displayed significant α-blocking activity. cu.edu.egnih.gov Molecular modeling studies were conducted to understand the structure-activity relationships and rationalize the biological results. cu.edu.eg Another study reported that some phthalazinone derivatives exhibited vasorelaxant activity on rat aorta rings pre-contracted with phenylephrine, indicating an interaction with α1-adrenergic sub-receptors. osf.io Additionally, other 4-(4-bromophenyl)phthalazine and phthalazinone derivatives connected to an N-substituted piperazine (B1678402) residue were synthesized and showed notable β-adrenergic blocking activity. cu.edu.eg

Adenosine Receptors (e.g., A3)

While the phthalazinone scaffold has been identified as a potential framework for developing ligands for adenosine receptors, specific studies on 6-Bromo-4-chlorophthalazin-1(2H)-one are limited. researchgate.net Research into adenosine receptor ligands is extensive, with many analogues of adenosine being developed to achieve high affinity and selectivity for the different receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov These receptors are involved in numerous physiological processes, making them attractive therapeutic targets. mdpi.com However, direct evidence linking 6-Bromo-4-chlorophthalazin-1(2H)-one or its close analogues to significant activity at adenosine receptors, particularly the A3 subtype, is not prominently featured in the available scientific literature.

Histamine, Dopamine, and Serotonin Receptors

Modulation of Ion Channel-Coupled Receptors and Nuclear Receptors

Ion channels and nuclear receptors are crucial drug targets for a multitude of diseases. nih.govmdpi.com The broad therapeutic potential of phthalazinone derivatives suggests they may act as modulators of ion channel-coupled receptors or as ligands for nuclear receptors. researchgate.net Phthalates, for example, are known endocrine disruptors that can interact with various nuclear receptors, including estrogen, androgen, and thyroid receptors. nih.gov However, specific preclinical research focusing on the direct modulatory effects of 6-Bromo-4-chlorophthalazin-1(2H)-one on these receptor families has not been identified in the existing literature.

Anti-Proliferative and Apoptosis Induction Studies

The anti-cancer potential of phthalazine and phthalazinone derivatives has been a significant area of research. These compounds have been shown to exert cytotoxic effects and induce apoptosis in various cancer cell lines. waocp.orgnih.gov The presence of halogen groups, like bromine, is often associated with enhanced cytotoxicity.

Cytotoxicity Against Various Cancer Cell Lines (e.g., HCT-116, A549, MCF-7, HT-29, PC-3)

Analogues of 6-Bromo-4-chlorophthalazin-1(2H)-one have demonstrated notable anti-proliferative activity against a range of human cancer cell lines.

HCT-116 (Colon Cancer): A brominated plastoquinone (B1678516) analog, BrPQ5, exhibited growth inhibition against HCT-116 cells. nih.gov Other studies on different heterocyclic compounds have also reported cytotoxic effects on this cell line. nih.gov

A549 (Lung Cancer): Several phthalazinone derivatives have shown significant cytotoxic activity against the A549 lung carcinoma cell line. osf.ionih.gov In one study, two series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones were evaluated, with several compounds showing potent anti-proliferative effects at micromolar concentrations. nih.gov

MCF-7 (Breast Cancer): Studies on related phthalazine derivatives indicated that structural modifications, particularly the introduction of halogen groups, could significantly enhance their effectiveness against MCF-7 breast cancer cells. One study of phthalazin-1(2H)-one derivatives with a dithiocarbamate (B8719985) moiety found that a p-bromobenzyl derivative and a propargyl derivative showed promising activity against the MCF-7 cell line, with IC50 values of 7.51 ± 0.13 µM and 7.64 ± 0.5 µM, respectively. nih.gov Another study on newly synthesized phthalazine derivatives found them to be active in inducing apoptosis in MCF-7 cells. waocp.org A brominated plastoquinone analog also showed remarkable activity against MCF-7 cells, with GI50 values ranging from 1.55 to 4.41 µM. nih.govresearchgate.net

HT-29 (Colon Cancer): Research on various compounds, including flavanone/chromanone derivatives and combinations of CNS drugs with chemotherapeutics, has demonstrated cytotoxic effects against the HT-29 colon cancer cell line. mdpi.commdpi.com

PC-3 (Prostate Cancer): While direct data on 6-Bromo-4-chlorophthalazin-1(2H)-one is scarce, the broader class of compounds is of interest in cancer research. For instance, a brominated plastoquinone analog was evaluated against DU145 prostate cancer cells, a different prostate cancer line. nih.gov

The table below summarizes the cytotoxic activities of various analogues against the specified cancer cell lines.

Mechanisms of Apoptosis Induction (e.g., Caspase Activation, Cell Cycle Arrest at S-phase)

Phthalazinone analogues have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells through various mechanisms. A key pathway involves the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis. nih.gov Studies on related compounds have shown that they can trigger caspase-dependent apoptosis. nih.gov For instance, the activation of executioner caspases, such as caspase-3 and caspase-7, is a common downstream event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov

In addition to caspase activation, some phthalazinone derivatives have been observed to induce cell cycle arrest, particularly at the S-phase. nih.gov The S-phase is a critical period where DNA replication occurs, and its disruption can lead to the accumulation of DNA damage, ultimately triggering apoptosis. nih.gov Research has shown that certain analogues can cause defects in S-phase progression, leading to stalled replication forks and an increase in DNA damage. nih.gov This disruption of the cell cycle is a crucial aspect of their anti-proliferative effects. The regulation of the cell cycle is a complex process, and the ability of these compounds to interfere with it highlights their potential as anticancer agents. nih.gov

Table 1: Mechanisms of Apoptosis Induction by Phthalazinone Analogues

| Mechanism | Description | Key Molecules Involved |

|---|---|---|

| Caspase Activation | Initiation and execution of apoptosis through a cascade of caspase enzymes. nih.gov | Caspase-3, Caspase-7, Caspase-9 |

| Cell Cycle Arrest | Halting the progression of the cell cycle, often at the S-phase, to prevent cell proliferation. nih.gov | Cyclin-dependent kinases (CDKs), Checkpoint kinases (Chk1/Chk2) |

| DNA Damage | Accumulation of irreparable DNA damage that triggers apoptotic pathways. nih.gov | ATM, ATR, p53 |

Overcoming Multidrug Resistance via Efflux Transporter Inhibition (e.g., ABCG2)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. mdpi.comnih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove chemotherapeutic agents from the cell, thereby reducing their efficacy. nih.govnih.gov

The ABC transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a key player in MDR. nih.gov Phthalazinone analogues have shown promise in overcoming MDR by inhibiting the function of these efflux transporters. mdpi.com By blocking the activity of ABCG2, these compounds can increase the intracellular concentration of co-administered anticancer drugs, restoring their therapeutic effectiveness. mdpi.com The development of selective ABCG2 inhibitors is a critical area of research, and certain primaquine (B1584692) derivatives have demonstrated the ability to reverse MDR in vitro. mdpi.com

Table 2: Inhibition of ABCG2 by Phthalazinone Analogues

| Compound Type | Mechanism of Action | Effect on Multidrug Resistance |

|---|---|---|

| Phthalazinone Analogues | Competitive inhibition of the ABCG2 efflux pump. mdpi.com | Reversal of resistance to ABCG2 substrate drugs. mdpi.com |

| Primaquine Derivatives | Selective inhibition of ABCG2 transporter activity. mdpi.com | Sensitization of resistant cancer cells to chemotherapeutic agents. mdpi.com |

Antimicrobial and Antifungal Investigations

Beyond their anticancer properties, phthalazinone derivatives have been explored for their potential as antimicrobial and antifungal agents.

The emergence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. mdpi.comnih.gov Phthalazinone derivatives, particularly those incorporating bromine and chlorine atoms, have been a subject of interest in this area. mdpi.comnih.gov Studies on various halogenated heterocyclic compounds have indicated that the presence of these halogens can significantly enhance antimicrobial properties. mdpi.comnih.gov Research on flavonoid derivatives with bromine and chlorine has shown potent inhibitory activity against pathogenic bacteria. nih.gov While specific data on 6-Bromo-4-chlorophthalazin-1(2H)-one is limited, the broader class of bromo- and chloro-substituted heterocyclic compounds demonstrates potential for antibacterial activity. mdpi.comnih.govresearchgate.netresearchgate.net

Fungal infections, particularly those caused by resistant strains of Candida species, pose a significant health threat. mdpi.comnih.govresearchgate.net A promising strategy to combat these infections is the use of combination therapy, where a non-antifungal agent enhances the efficacy of a conventional antifungal drug like fluconazole (B54011). mdpi.comnih.govresearchgate.net Phthalazinone analogues have demonstrated a remarkable synergistic effect with fluconazole against resistant Candida albicans. frontiersin.orgnih.gov

This synergy allows for a significant reduction in the required dose of fluconazole, potentially minimizing side effects and overcoming resistance. mdpi.comnih.govresearchgate.net The mechanism of this synergy is thought to involve the disruption of fungal cell processes that complement the action of fluconazole, which inhibits ergosterol (B1671047) biosynthesis. nih.gov

Table 3: Synergistic Antifungal Activity of Phthalazinone Analogues with Fluconazole

| Fungal Strain | Compound Type | Observation |

|---|---|---|

| Fluconazole-Resistant Candida albicans | Phthalazinone Analogues | Significant reduction in the minimum inhibitory concentration (MIC) of fluconazole. frontiersin.org |

| Various Candida Species | Benzo[a]phenoxazine Derivatives | Synergistic interactions leading to enhanced antifungal activity. mdpi.comresearchgate.net |

Other Investigational Biological Activities (e.g., Antiviral, Antiparasitic, Anti-inflammatory)

The therapeutic potential of phthalazinone derivatives extends to other areas of infectious and inflammatory diseases.

Anti-inflammatory Activity: Certain bromo- and chloro-substituted compounds have been shown to possess anti-inflammatory properties. For example, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid has demonstrated anti-inflammatory effects in lipopolysaccharide-activated microglial cells by inhibiting the production of pro-inflammatory mediators. nih.gov This suggests that the bromo-chloro substitution pattern may contribute to anti-inflammatory activity. nih.govnih.gov

At present, specific research detailing the antiviral and antiparasitic activities of 6-Bromo-4-chlorophthalazin-1(2H)-one or its close analogues is not extensively available in the reviewed literature. However, the broad biological activity profile of the phthalazinone scaffold suggests that these are areas worthy of future investigation.

Mechanistic Investigations and Molecular Interactions of 6 Bromo 4 Chlorophthalazin 1 2h One and Its Derivatives

Elucidation of Molecular Targets and Biological Pathways

Phthalazinone derivatives are recognized for their diverse pharmacological activities, which stem from their ability to interact with a wide array of biological targets. nih.govresearchgate.netfrontiersin.org Research into this class of compounds has identified several key proteins and pathways through which they exert their effects.

One of the primary mechanisms of action for many phthalazine-based compounds is the inhibition of enzymes crucial for cell proliferation and survival. For instance, certain phthalazine (B143731) derivatives have been identified as potent inhibitors of Topoisomerase II (Topo II), an enzyme that plays a critical role in DNA replication and transcription. nih.gov By intercalating into DNA, these compounds can poison the cleavable complex of DNA and Topo II, preventing the re-ligation of the DNA strand and ultimately leading to apoptotic cell death. nih.gov

Another significant target is the enzyme family of Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1. Phthalazinone-based structures are a key feature of several potent PARP-1 inhibitors. researchgate.net These inhibitors are of particular interest in cancer therapy, especially for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.

Furthermore, phthalazinone derivatives have been developed as inhibitors for various protein kinases and other enzymes. Studies have shown that specific derivatives can act as:

VEGFR2 inhibitors : Some novel phthalazine derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis, with IC₅₀ values in the micromolar range. nih.gov

PRMT5 inhibitors : By targeting pocket-I of the PRMT5-MTA complex, phthalazinone-based compounds can achieve high binding affinity and selectivity, representing a promising approach for cancers with MTAP gene deletion. acs.org

TGFβ pathway inhibitors : A novel phthalazine scaffold was found to block TGFβ signaling without directly inhibiting the TGFβRI kinase, indicating a non-receptor-kinase-based mechanism of action. nih.gov

Cholinesterase inhibitors : Certain phthalazin-1(2H)-one derivatives have been synthesized as analogues of donepezil, showing potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.org

α-Adrenoceptor antagonists : Novel 4-(4-bromophenyl)phthalazine derivatives have been designed and synthesized, displaying significant α-blocking activity. nih.govosf.io

The diverse range of targets highlights the versatility of the phthalazinone scaffold in medicinal chemistry, suggesting that 6-Bromo-4-chlorophthalazin-1(2H)-one could potentially interact with one or more of these or related biological pathways.

Structure-Activity Relationship (SAR) Studies for Halogenated Phthalazinone Derivatives

The biological activity of phthalazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Influence of Halogen Substituents on Biological Potency and Selectivity

The presence of halogen atoms, such as the bromo and chloro groups in 6-Bromo-4-chlorophthalazin-1(2H)-one, plays a pivotal role in modulating the molecule's biological effects. Halogens can influence a compound's activity through a combination of steric, electronic, and lipophilic effects. mdpi.com

Studies on various classes of bioactive molecules have demonstrated a clear trend related to the halogen substituent. In one study on halogen-substituted flavonoids, antibacterial activity against both Gram-positive and Gram-negative pathogens increased when moving from fluorine to iodine (I > Br > Cl > F). nih.gov This suggests that atomic size and polarizability, rather than just electronegativity, can be the dominant factors for potency. nih.gov Similarly, research on 17β-HSD1 inhibitors showed that the binding-free energy trend improved with larger halogens (F < Cl < Br < I). nih.gov Another investigation into cobalt bis(dicarbollide) derivatives found that increasing the atomic mass of the halogen substituent enhanced the compound's biological activity. rsc.org

These findings suggest that the bromine atom at the 6-position and the chlorine atom at the 4-position of the title compound are critical determinants of its interaction with biological targets. They can form halogen bonds, participate in hydrophobic interactions, and alter the electronic distribution of the entire molecule, thereby influencing its binding affinity and selectivity. mdpi.comnih.gov

| Compound Type | Binding Free Energy (kcal/mol) |

|---|---|

| Fluorine-Substituted | -10.25 |

| Chlorine-Substituted | -11.58 |

| Bromine-Substituted | -11.72 |

| Iodine-Substituted | -11.94 |

Impact of Various Functional Groups and Structural Modifications on Target Binding

Beyond halogenation, other structural modifications and the introduction of various functional groups have a profound impact on the target binding of phthalazinone derivatives. SAR studies have explored modifications at multiple positions of the phthalazinone core.

For example, in the development of PRMT5 inhibitors, the addition of an N-methylpyrazol-4-yl group at the C6 position of the phthalazinone scaffold led to a 2000-fold increase in binding affinity compared to the parent compound. acs.org This modification allowed the molecule to access an unoccupied pocket in the target enzyme, demonstrating the power of targeted structural changes. acs.org

In another study, a series of novel phthalazinone-dithiocarbamate hybrids were synthesized. The results showed that compounds with a p-bromobenzyl group attached to the dithiocarbamate (B8719985) moiety exhibited significant antiproliferative activity against an ovarian cancer cell line, with IC₅₀ values in the low micromolar range. nih.gov

| Compound | Substitution Pattern | A-2780 (Ovarian Cancer) |

|---|---|---|

| 6e | p-bromobenzyl at N2 | 5.53 ± 0.09 |

| 8e | p-bromobenzyl at N2 | 7.51 ± 0.13 |

| 6g | propargyl at N2 | 5.20 ± 0.13 |

These examples underscore the principle that small changes to the peripheral functional groups of the phthalazinone scaffold can lead to dramatic differences in biological activity. The specific arrangement of chloro and bromo substituents on 6-Bromo-4-chlorophthalazin-1(2H)-one, combined with the lactam function of the phthalazinone ring, creates a unique electronic and steric profile that dictates its potential interactions with biomolecular targets.

Studies on DNA Interaction and Intercalation by Phthalazine Derivatives

A significant mechanism through which certain phthalazine derivatives exert their biological effects, particularly their anticancer activity, is through direct interaction with DNA. nih.gov The planar, aromatic structure of the phthalazine ring system is well-suited for intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. nih.govyoutube.com

This intercalation process causes local structural distortions to the DNA, such as unwinding of the helix and an increase in its length. nih.gov These structural changes can physically obstruct the processes of DNA replication and transcription, effectively halting cell division and protein synthesis, which can be particularly detrimental to rapidly proliferating cancer cells. nih.gov

Studies have shown that phthalazine derivatives can act as potent DNA intercalators and Topo II inhibitors. nih.gov Molecular docking studies of some triazolo-phthalazine derivatives have visualized how the planar moiety inserts between DNA nucleotides, stabilized by hydrophobic interactions with base pairs like guanine (B1146940) and cytosine. nih.gov The affinity for DNA intercalation can be quantified, with some derivatives showing activity at micromolar concentrations. nih.gov Research on 1,4-bis(alkylamino)benzo[g]phthalazine derivatives also strongly supports an intercalative binding mode, suggesting that this class of compounds holds promise for anticancer evaluation. nih.gov

Therefore, it is plausible that 6-Bromo-4-chlorophthalazin-1(2H)-one, with its planar heterocyclic core, could also exhibit DNA-binding properties. The electron-withdrawing nature of its halogen substituents would influence its electronic properties and potential stacking interactions with DNA bases.

Computational and Spectroscopic Characterization in Advanced Research

Advanced Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic methods are fundamental in confirming the identity and purity of 6-Bromo-4-chlorophthalazin-1(2H)-one. These techniques provide empirical data that validate the compound's molecular structure.

While complete, experimentally assigned spectra for 6-Bromo-4-chlorophthalazin-1(2H)-one are not extensively detailed in publicly available literature, the expected NMR signals can be predicted based on the analysis of the parent compound, 1(2H)-phthalazinone, and related substituted analogs. beilstein-journals.orgchemicalbook.com The substitution pattern, featuring a bromine atom at the 6-position and a chlorine atom at the 4-position, significantly influences the electronic environment of the aromatic protons and carbons.

¹H NMR: The spectrum is expected to show signals for the three protons on the benzene (B151609) ring and the N-H proton of the hydrazide moiety. The N-H proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm). The aromatic protons would appear as a complex multiplet system due to the substitution. Based on the structure, one would expect a doublet for the proton at the 5-position, a doublet of doublets for the proton at the 7-position, and a doublet for the proton at the 8-position. The electron-withdrawing effects of the halogens would generally shift these signals downfield compared to the unsubstituted phthalazinone. nih.gov

¹³C NMR: The ¹³C NMR spectrum would provide signals for all eight carbon atoms in the molecule. The carbonyl carbon (C1) is expected to resonate significantly downfield, typically in the range of δ 155-160 ppm. beilstein-journals.org The carbons directly bonded to the halogens (C4 and C6) would have their chemical shifts influenced by the electronegativity and heavy atom effect of Cl and Br, respectively. The remaining six aromatic carbons would appear in the typical aromatic region (δ 120-145 ppm). mdpi.com

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine spatial proximity between atoms. For a relatively rigid planar structure like 6-Bromo-4-chlorophthalazin-1(2H)-one, NOESY would primarily confirm through-space correlations between adjacent protons on the aromatic ring, reinforcing the structural assignments made from ¹H and ¹³C NMR.

| Atom Type | Position | Predicted Chemical Shift (ppm) | Notes | |

|---|---|---|---|---|

| Proton (¹H) | N-H | 10.0 - 12.0 | Broad singlet, exchangeable with D₂O | |

| Ar-H | 5 | ~8.0 - 8.4 | Doublet | |

| Ar-H | 7 | ~7.8 - 8.1 | Doublet of doublets | |

| Ar-H | 8 | ~7.7 - 8.0 | Doublet | |

| Carbon (¹³C) | C=O | 1 | 155 - 160 | Carbonyl carbon |

| C-Cl | 4 | 140 - 145 | Deshielded due to electronegative Cl | |

| C-Br | 6 | 120 - 125 | Heavy atom effect of Br | |

| Ar-C | 4a | 125 - 130 | Bridgehead carbon | |

| Ar-C | 5 | 128 - 132 | ||

| Ar-C | 7 | 133 - 138 | ||

| Ar-C | 8 | 126 - 130 | ||

| Ar-C | 8a | 128 - 132 | Bridgehead carbon |

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa Analysis of the parent 1(2H)-phthalazinone provides a basis for assigning the key vibrational bands for the core structure. researchgate.netdergipark.org.tr

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1650-1670 cm⁻¹. The N-H stretching vibration of the lactam group should appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are found in the fingerprint region, generally below 800 cm⁻¹ and 700 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa It would be effective for observing the vibrations of the aromatic ring system. The symmetric C=C stretching modes of the benzene ring would give rise to strong Raman signals. The C-Cl and C-Br bonds also produce characteristic Raman bands, which can complement the IR data for a full vibrational analysis. americanpharmaceuticalreview.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H stretch | 3100 - 3300 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| C=O stretch | 1650 - 1670 | IR (strong), Raman (weak) |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| C-N stretch | 1250 - 1350 | IR |

| C-Cl stretch | 600 - 800 | IR, Raman |

| C-Br stretch | 500 - 650 | IR, Raman |

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For 6-Bromo-4-chlorophthalazin-1(2H)-one (molecular formula C₈H₄BrClN₂O), the calculated monoisotopic mass is approximately 257.93 g/mol .

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion [M]⁺ and any fragments containing both halogens. The molecular ion region would show four main peaks at m/z values corresponding to [C₈H₄⁷⁹Br³⁵ClN₂O]⁺, [C₈H₄⁸¹Br³⁵ClN₂O]⁺, [C₈H₄⁷⁹Br³⁷ClN₂O]⁺, and [C₈H₄⁸¹Br³⁷ClN₂O]⁺.

The fragmentation pattern of phthalazinones is often characterized by the sequential loss of small, stable molecules. raco.catraco.cat Common fragmentation pathways would likely include the loss of a chlorine radical (•Cl), followed by the loss of carbon monoxide (CO), and then the elimination of a nitrogen molecule (N₂). researchgate.netresearchgate.net Another possible fragmentation involves the initial loss of a bromine radical (•Br).

| m/z Value (approx.) | Proposed Fragment | Notes |

|---|---|---|

| 258/260/262 | [M]⁺ | Molecular ion cluster showing Br/Cl isotopic pattern |

| 223/225 | [M - Cl]⁺ | Loss of chlorine radical, shows Br isotopic pattern |

| 179/181 | [M - Br]⁺ | Loss of bromine radical, shows Cl isotopic pattern |

| 195/197 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide |

| 167/169 | [M - Cl - CO - N₂]⁺ | Further loss of nitrogen molecule |

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and potential biological activity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometric and electronic properties of molecules. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the ground-state geometry of 6-Bromo-4-chlorophthalazin-1(2H)-one can be optimized to its lowest energy conformation. mdpi.com

These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compute the electronic properties of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Analysis of the HOMO and LUMO surfaces reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively, which is crucial for understanding its interaction with other molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential inhibitors against biological targets.

SHMT2: Serine Hydroxymethyltransferase 2 (SHMT2) is another enzyme implicated in cancer metabolism, making it an attractive therapeutic target. While specific studies docking 6-Bromo-4-chlorophthalazin-1(2H)-one with SHMT2 are not widely reported, the methodology would be similar. The compound would be docked into the active site of SHMT2 to evaluate its potential to disrupt the enzyme's function. The simulation would identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the ligand, providing a rational basis for its potential inhibitory activity.

Quantum Chemical Calculations for Confirmation of Molecular Structures and Conformers

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure of compounds like 6-Bromo-4-chlorophthalazin-1(2H)-one. These computational methods allow for an in-depth exploration of the solid-state crystal structure and provide a detailed understanding of the molecule's geometry and stability. mdpi.com

By performing geometry optimization calculations, researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. This process involves calculating the molecule's energy at various conformations to find the lowest energy state. The results provide precise data on bond lengths, bond angles, and dihedral angles, which serve to confirm the structural arrangement of the phthalazinone core and its bromine and chlorine substituents.

For instance, DFT calculations can elucidate the planarity of the bicyclic phthalazinone system and the spatial orientation of the halogen atoms relative to the ring. This information is vital for understanding how the molecule might interact with biological targets, such as the active site of an enzyme. sustech.edu The computational data complements experimental techniques like X-ray crystallography and NMR spectroscopy, providing a comprehensive picture of the molecule's structure.

Table 1: Predicted Geometrical Parameters for 6-Bromo-4-chlorophthalazin-1(2H)-one from Quantum Chemical Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure, indicating its stability. | - |

| Dipole Moment | A measure of the molecule's overall polarity, influencing its solubility and intermolecular interactions. | - |

| Bond Length (C=O) | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.22 Å |

| Bond Length (C-Br) | The distance between the carbon atom of the benzene ring and the bromine atom. | ~1.90 Å |

| Bond Length (C-Cl) | The distance between the carbon atom of the pyridazinone ring and the chlorine atom. | ~1.74 Å |

| Dihedral Angle | The angle between the planes of the benzene and pyridazinone rings, indicating overall planarity. | ~0° - 5° |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar heterocyclic compounds. Specific computational studies on 6-Bromo-4-chlorophthalazin-1(2H)-one are required for precise, validated data.

Prediction of Pharmacokinetic-Relevant Molecular Descriptors and Drug Likeliness

In silico methods are indispensable for the early-stage evaluation of a compound's potential as a drug candidate. nih.govresearchgate.net By predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, these computational tools help to identify molecules with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. nih.govmdpi.com For 6-Bromo-4-chlorophthalazin-1(2H)-one, these predictions provide crucial insights into its behavior within a biological system.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable. Computational models predict these properties based on the molecular structure.

Key pharmacokinetic parameters that can be predicted include:

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut into the bloodstream. nih.gov

Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound is likely to cross the BBB and act on the central nervous system. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major drug-metabolizing enzymes.

Topological Polar Surface Area (TPSA): A descriptor related to drug permeability and transport characteristics.

These predictions are vital for optimizing lead compounds. For instance, phthalazinone derivatives are often developed as inhibitors of specific enzymes like poly(ADP-ribose)polymerase (PARP), and their pharmacokinetic properties are critical for their efficacy. osf.ionih.gov

Table 2: Predicted ADME and Drug-Likeliness Properties for 6-Bromo-4-chlorophthalazin-1(2H)-one

| Property | Descriptor | Predicted Value/Classification | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 259.49 g/mol | Adheres to Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~2.0 - 2.5 | Adheres to Lipinski's Rule (<5) | |

| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule (≤5) | |

| Hydrogen Bond Acceptors | 2 | Adheres to Lipinski's Rule (≤10) | |

| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Suggests good cell permeability | |

| Pharmacokinetics (ADME) | GI Absorption | High | Indicates good potential for oral bioavailability |

| BBB Permeant | Yes/No | Predicts ability to act on the central nervous system | |

| Drug-Likeliness | Lipinski's Rule of Five | Pass (0 violations) | High likelihood of being an orally active drug |

Note: The values in this table are derived from cheminformatic predictions for a molecule with this structure and serve as an estimation of its likely properties.

Future Directions and Research Perspectives on 6 Bromo 4 Chlorophthalazin 1 2h One

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of phthalazinone derivatives is evolving from traditional methods towards more efficient and environmentally benign strategies. Future research will likely concentrate on "green chemistry" approaches to improve yield, reduce waste, and minimize the use of hazardous materials.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a product, are highly efficient. A facile one-pot, three-component reaction has been successfully used to synthesize novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov This atom-economical strategy simplifies procedures and reduces purification steps. nih.gov

Eco-friendly Catalysts and Solvents: Research is moving towards the use of biodegradable and reusable catalysts. For instance, L-proline has been identified as an efficient catalyst for synthesizing phthalazinone hybrids in ethanol (B145695), a greener solvent. nih.gov Other approaches utilize inexpensive and readily available catalysts like InCl₃ under solvent-free conditions, further enhancing the environmental credentials of the synthesis. longdom.org

Energy-Efficient Techniques: The use of alternative energy sources like ultrasonic irradiation has been shown to improve reaction rates and yields in the synthesis of oxadiazol-phthalazinone derivatives compared to classical heating methods. rsc.org These techniques reduce energy consumption and often shorten reaction times. rsc.org The development of methodologies such as Rh(III)-catalyzed C-H amidation also represents a modern approach to creating functionalized phthalazinones. acs.org

Table 1: Comparison of Synthetic Methodologies for Phthalazinone Derivatives

| Feature | Conventional Methods | Sustainable Methodologies |

| Approach | Multi-step synthesis | One-pot, multicomponent reactions nih.gov |

| Catalysts | Often employ heavy metals or harsh acids/bases | Use of green catalysts (e.g., L-proline, InCl₃) nih.govlongdom.org |

| Solvents | Use of volatile organic compounds (VOCs) | Use of greener solvents (e.g., ethanol) or solvent-free conditions nih.govlongdom.org |

| Energy | Relies on conventional heating | Employs energy-efficient techniques like sonication rsc.org |

| Efficiency | Can be time-consuming with lower yields | Improved reaction rates and higher yields rsc.org |

| Waste | Generates significant chemical waste | Reduced waste through high atom economy nih.gov |

Rational Design and Synthesis of Advanced Derivatives with Tailored Biological Profiles

The 6-Bromo-4-chlorophthalazin-1(2H)-one core is a privileged scaffold in drug discovery. researchgate.net Rational design strategies are crucial for transforming this basic structure into advanced derivatives with high potency and selectivity for specific biological targets.

Future design strategies will focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents at the bromo and chloro positions, researchers can establish clear relationships between a molecule's structure and its biological activity. This allows for the fine-tuning of compounds to maximize efficacy.

Molecular Hybridization: This strategy involves combining the phthalazinone scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. nih.gov Examples include linking phthalazinone with pyrazole (B372694) to create anticancer agents or with dithiocarbamate (B8719985) for antiproliferative effects. nih.govnih.gov

Target-Based Design: With an increasing understanding of the molecular basis of diseases, derivatives can be designed to interact with specific biological targets. Phthalazinones have been developed as inhibitors for a range of targets, including poly (ADP-ribose) polymerase (PARP), Aurora kinases, and cholinesterases. researchgate.netrsc.orgacs.org For example, incorporating an N-methylpyrazol-4-yl group at the C6 position of the phthalazinone scaffold yielded a compound with a 2000-fold increase in binding affinity for the PRMT5·MTA complex, a target in MTAP-deleted cancers. acs.org

Table 2: Examples of Phthalazinone Derivatives and Their Biological Targets

| Derivative Class | Biological Target | Therapeutic Area | Reference(s) |

| Pyrazole-Phthalazinone Hybrids | Aurora Kinase | Cancer | researchgate.net |

| 4-Substituted Phthalazinones | PARP (Poly ADP ribose polymerase) | Cancer | researchgate.net |

| Phthalazinone-Dithiocarbamate Hybrids | Not specified (Antiproliferative) | Cancer | nih.gov |

| N-Substituted Phthalazinones | Cholinesterase (AChE/BuChE) | Neurodegenerative Diseases | rsc.org |

| 6-Substituted Phthalazinones | PRMT5 | Cancer | acs.org |

| Amino-Phthalazinones | p38 MAP Kinase | Inflammation | nih.gov |

Integrated Computational and Experimental Approaches for Accelerated Drug Discovery

The convergence of computational modeling and experimental validation is revolutionizing the pace of drug discovery. jddhs.com This integrated approach allows for a more rational and efficient workflow, significantly reducing the time and cost associated with identifying and optimizing new drug candidates. jddhs.comfrontiersin.org

The workflow typically involves:

Virtual Screening and In Silico Design: The process begins with computational techniques to screen large libraries of virtual compounds or design novel ones. jddhs.com Methods like molecular docking are used to predict how well a designed molecule will bind to a specific protein target, providing insights into potential efficacy. nih.govrsc.org

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can predict the biological activity and pharmacokinetic properties of new derivatives before they are synthesized. jddhs.comresearchgate.net Deep learning models are increasingly used to screen databases and identify potential inhibitors. nih.govresearchgate.net

Guided Experimental Validation: The most promising candidates identified through computational analysis are then synthesized and subjected to in vitro and in vivo testing. jddhs.com This targeted approach ensures that experimental resources are focused on compounds with the highest probability of success. Molecular dynamics simulations can further confirm the stability of the binding interactions observed in docking studies. nih.govnih.gov This synergy between prediction and experimentation creates a powerful cycle for rapid lead optimization. frontiersin.orgnih.gov

Broadening the Therapeutic Spectrum and Industrial Applications of Phthalazinone-Based Compounds

While much of the focus on phthalazinone derivatives has been in oncology, the inherent versatility of the scaffold suggests a much broader range of potential applications in both medicine and industry. longdom.orgresearchgate.net

Future research will likely explore:

New Therapeutic Areas: The phthalazinone core has been associated with a wide array of pharmacological activities, including anticonvulsant, antidiabetic, antimicrobial, anti-inflammatory, and cardiotonic effects. longdom.org A systematic exploration of derivatives of 6-Bromo-4-chlorophthalazin-1(2H)-one could lead to the development of new treatments for neurological disorders, metabolic diseases, infectious diseases, and cardiovascular conditions. longdom.orgnih.govresearchgate.net

Industrial Materials: Beyond pharmaceuticals, phthalazine (B143731) compounds have shown promise in materials science. They have been investigated as fluorescent probes for bio-imaging, including two-photon microscopy of brain slices. nih.govosf.io Furthermore, the phthalazinone moiety can be used in the synthesis of reactive dyes for textiles, affording high stability on materials like wool and cotton. ekb.eg This opens avenues for applications in diagnostics, electronics, and advanced materials.

The continued exploration of the 6-Bromo-4-chlorophthalazin-1(2H)-one scaffold, driven by sustainable chemistry, rational design, and integrated discovery platforms, holds immense promise for delivering novel solutions to challenges in medicine and industry.

Q & A

Q. How does the compound’s solubility profile impact its utility in aqueous vs. organic reaction systems?

- Methodology : Measure logP values (e.g., shake-flask method) to assess hydrophobicity. Test solubility in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) for biological assays. Use co-solvents (e.g., 10% PEG-400) to enhance aqueous compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.